2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester
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Overview
Description
2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester is a chemical compound with the molecular formula C7H11NO3. It is an ester derivative of 2-propenoic acid, commonly known as acrylic acid. This compound is characterized by the presence of a dimethylamino group and a formyl group attached to the propenoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester typically involves the esterification of 2-propenoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The dimethylamino group is introduced through a subsequent reaction involving dimethylamine and formaldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: 2-Propenoic acid, 3-(dimethylamino)-2-carboxy-, methyl ester.
Reduction: 2-Propenoic acid, 3-(dimethylamino)-2-hydroxy-, methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(dimethylamino)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
Uniqueness
2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester is unique due to the presence of both a dimethylamino group and a formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-formylprop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-8(2)4-6(5-9)7(10)11-3/h4-5H,1-3H3/b6-4+ |
InChI Key |
LQKDIBJFURSRBZ-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C(=O)OC |
Canonical SMILES |
CN(C)C=C(C=O)C(=O)OC |
Origin of Product |
United States |
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